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molecular formula C4H9NO5S B8763361 Methacrylammonium hydrogen sulfate CAS No. 3351-73-3

Methacrylammonium hydrogen sulfate

Cat. No. B8763361
M. Wt: 183.19 g/mol
InChI Key: NTQWADDNQQUGRH-UHFFFAOYSA-N
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Patent
US05268503

Procedure details

Heretofore, an α,β-unsaturated carboxylic acid ester, for example, methyl methacrylate, has been produced by treating acetone cyanohydrin with concentrated sulfuric acid to form methacrylamide sulfate and esterifying it with methanol.
[Compound]
Name
α,β-unsaturated carboxylic acid ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6]C)(=O)[C:2]([CH3:4])=[CH2:3].CC(C)(O)C#[N:11].[S:14](=[O:18])(=[O:17])([OH:16])[OH:15]>>[S:14]([OH:18])([OH:17])(=[O:16])=[O:15].[C:1]([NH2:11])(=[O:6])[C:2]([CH3:4])=[CH2:3] |f:3.4|

Inputs

Step One
Name
α,β-unsaturated carboxylic acid ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#N)(O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)O.C(C(=C)C)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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